molecular formula C38H84N2O4S B14475318 hexadecyl(trimethyl)azanium;sulfate CAS No. 67355-36-6

hexadecyl(trimethyl)azanium;sulfate

Cat. No.: B14475318
CAS No.: 67355-36-6
M. Wt: 665.2 g/mol
InChI Key: OHYHWAITIOIHFP-UHFFFAOYSA-L
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Description

Hexadecyl(trimethyl)azanium;sulfate is a quaternary ammonium salt supplied for laboratory and research applications. The compound features the hexadecyl(trimethyl)azanium (cetrimonium) cation, which is well-known in scientific literature for its surfactant properties and ability to form various supramolecular aggregates in aqueous solutions . Researchers value this class of cationic surfactants for its capacity to form wormlike micelles in water, even in very diluted solutions . These dynamic, elongated structures can entangle to form a transient network, leading to solutions with significant and tunable viscoelasticity. Such systems are a subject of interest in fundamental studies on rheological behavior, including shear thickening at low concentrations and shear thinning or shear banding in semi-dilute and concentrated regimes . The specific counterion, in this case sulfate, influences the self-assembling properties and phase behavior of the system, making it a versatile tool for material scientists. Potential research applications include investigations into drag-reducing fluids, templates for nanomaterials, and models for studying complex fluid dynamics. This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

67355-36-6

Molecular Formula

C38H84N2O4S

Molecular Weight

665.2 g/mol

IUPAC Name

hexadecyl(trimethyl)azanium;sulfate

InChI

InChI=1S/2C19H42N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h2*5-19H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

OHYHWAITIOIHFP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl(trimethyl)azanium;sulfate can be synthesized through the reaction of hexadecylamine with trimethylamine, followed by the addition of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl(trimethyl)azanium;sulfate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds.

Scientific Research Applications

Hexadecyl(trimethyl)azanium;sulfate has numerous applications in scientific research, including:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.

    Biology: This compound is employed in cell lysis buffers for the extraction of DNA and proteins from biological samples.

    Medicine: this compound is used in the formulation of antiseptic and antimicrobial agents.

    Industry: It is a key ingredient in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of hexadecyl(trimethyl)azanium;sulfate involves its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Surfactants

Compound Name CAS Number Molecular Formula Counterion Solubility Key Applications
This compound 65060-02-8 C₁₉H₄₂N⁺·CH₃SO₄⁻ Sulfate Water, polar solvents Rheology modification, micelle templates
Hexadecyl(trimethyl)azanium bromide (CTAB) 57-09-0 C₁₉H₄₂N⁺·Br⁻ Bromide Alcohol, chloroform, water DNA extraction, nanoparticle synthesis
Hexadecyl(trimethyl)azanium chloride (CTAC) 112-02-7 C₁₉H₄₂N⁺·Cl⁻ Chloride Water, ethanol Crystal growth modulation
Sodium dodecyl sulfate (SDS) 151-21-3 C₁₂H₂₅SO₄⁻·Na⁺ Sodium Water, polar solvents Protein denaturation, emulsification
Dodecyl(trimethyl)azanium methyl sulfate 2235-54-3 C₁₅H₃₄N⁺·CH₃SO₄⁻ Sulfate Water Industrial emulsifiers

Key Observations:

  • Counterion Impact: The sulfate counterion in this compound confers distinct solubility and charge characteristics compared to halide-based analogs like CTAB and CTAC. Sulfate’s larger size and charge distribution enhance hydrophilicity, influencing micelle geometry and phase transitions .
  • Chain Length: Compared to dodecyl(trimethyl)azanium methyl sulfate (C12), the C16 chain in this compound increases hydrophobic interactions, favoring stable micelle formation at lower concentrations .

Table 2: Comparative Performance in Studies

Application This compound CTAB SDS
DNA Extraction Not studied High DNA yield (D260/D280 ~1.8) Moderate yield, protein contamination
Enzyme Inhibition Not reported >40% inhibition of proteases >40% inhibition
Nanoparticle Dispersion Limited data Effective for carbon nanotubes Better for oxide nanoparticles
Crystal Morphology Not studied Promotes aragonite formation in CaCO₃ Stabilizes vaterite
Biofilm Modulation No data Enhances biofilm formation Inhibits biofilm

Key Findings:

  • DNA Extraction: CTAB outperforms SDS in DNA purity and yield due to its cationic nature, which neutralizes negatively charged biomolecules .
  • Crystal Growth: CTAB/SDS ratios dictate CaCO₃ polymorph selection, with higher CTAB favoring aragonite over vaterite .
  • Biological Interactions: Cationic surfactants like CTAB disrupt enzyme activity and enhance biofilm formation, whereas anionic SDS inhibits biofilms .

Thermal and Rheological Behavior

This compound exhibits unique phase transitions in aqueous systems. At concentrations >20 wt%, it forms viscoelastic wormlike micelles, whereas CTAB (with bromide) primarily forms spherical micelles under similar conditions . The sulfate counterion’s hydrogen-bonding capacity likely contributes to enhanced micellar stability at elevated temperatures compared to CTAB .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing hexadecyl(trimethyl)azanium;sulfate with high purity?

  • Methodological Answer :

  • Quaternization : React hexadecylamine with trimethylsulfonium salts (e.g., methyl sulfate) in a polar solvent (e.g., ethanol) under reflux. Monitor reaction completion via thin-layer chromatography (TLC) .
  • Anion Exchange : Replace counterions (e.g., bromide in CTAB analogs) with sulfate using ion-exchange resins or precipitation methods. Validate purity via elemental analysis and ion chromatography .
  • Purification : Recrystallize from ethanol/water mixtures and dry under vacuum. Confirm purity using NMR (¹H/¹³C) and FTIR, targeting characteristic sulfate peaks at ~1628 cm⁻¹ .

Q. How can this compound be characterized spectroscopically?

  • Methodological Answer :

  • FTIR : Identify sulfate (SO₄²⁻) stretching vibrations at 1100–1250 cm⁻¹ and alkyl chain C-H stretches at 2850–2960 cm⁻¹ .
  • NMR : ¹H NMR in D₂O will show peaks for trimethylammonium (δ ~3.1 ppm) and hexadecyl chain protons (δ ~1.2–1.4 ppm) .
  • Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .
  • Ventilation : Work in a fume hood to avoid inhalation.
  • First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical advice .

Q. How is this compound utilized as a surfactant in colloidal systems?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements. Compare with CTAB analogs (CMC ~1 mM in water) .
  • Clay Modification : Use to intercalate layered double hydroxides (LDHs) by replacing anionic surfactants (e.g., SDS). Monitor via XRD for layer expansion .

Advanced Research Questions

Q. How does this compound interact with anionic surfactants in mixed micellar systems?

  • Methodological Answer :

  • Phase Behavior : Conduct titration experiments with sodium dodecyl sulfate (SDS) and monitor turbidity or zeta potential.
  • Synergism Analysis : Calculate interaction parameters (β) using Rubingh’s model. Note precipitation risks at equimolar ratios due to charge neutralization .

Q. What challenges arise in quantifying trace amounts of this compound in environmental samples?

  • Methodological Answer :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges. Elute with methanol/acetonitrile .
  • Detection : Employ LC-MS/MS with positive ion mode, targeting m/z 284.3 [M⁺] for quantification. Calibrate with deuterated internal standards to mitigate matrix effects .

Q. How does pH and temperature affect the stability of this compound?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate solutions at 25–60°C and pH 2–12 for 4 weeks. Monitor degradation via HPLC.
  • Data Interpretation : Degradation follows first-order kinetics; sulfate counterions enhance stability compared to bromide analogs under alkaline conditions .

Q. What mechanistic role does this compound play in enhancing DNA extraction efficiency?

  • Methodological Answer :

  • Cell Lysis : Combine with proteinase K and EDTA to disrupt cell membranes. Optimize concentration (0.5–2% w/v) to balance lysis efficiency and PCR inhibition .
  • Precipitation : Use isopropanol to precipitate DNA-CTAB complexes. Wash with ethanol to remove residual surfactants .

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